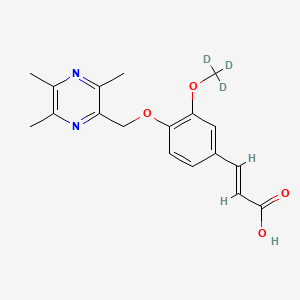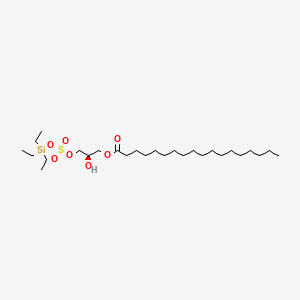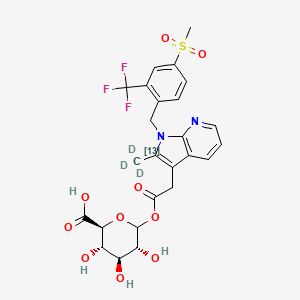![molecular formula C22H27NO4 B13854257 (4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13854257.png)
(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol is a complex organic molecule with a unique structure. It belongs to the class of benzofuroisoquinoline derivatives, which are known for their diverse biological activities. This compound is characterized by its multiple chiral centers and the presence of both allyl and propoxy functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol involves several steps, starting from simpler precursors. The key steps typically include:
Formation of the benzofuroisoquinoline core: This is achieved through a series of cyclization reactions.
Introduction of the allyl group: This step involves the use of allyl halides under basic conditions.
Addition of the propoxy group: This is typically done using propyl halides in the presence of a strong base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to increase yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can be employed to scale up the production.
Análisis De Reacciones Químicas
Types of Reactions
(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol: undergoes various types of chemical reactions, including:
Oxidation: This can lead to the formation of ketones or aldehydes.
Reduction: This can convert ketones or aldehydes back to alcohols.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the allyl and propoxy groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halides and strong bases are typically employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme interactions and receptor binding.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It can be used in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of (4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
(4R,4aS,12bS)-3-allyl-7-propoxy-2,3,4,4a,5,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol: can be compared with other benzofuroisoquinoline derivatives, such as:
Nalmefene: Known for its opioid receptor antagonist properties.
Nalfurafine: Used for its anti-itching effects.
Naloxone: A well-known opioid antagonist used in overdose treatments.
The uniqueness of This compound lies in its specific functional groups and chiral centers, which confer distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C22H27NO4 |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
(4R,4aS,12bS)-3-prop-2-enyl-7-propoxy-1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol |
InChI |
InChI=1S/C22H27NO4/c1-3-10-23-11-9-21-18-14-5-6-15(24)19(18)27-20(21)16(26-12-4-2)7-8-22(21,25)17(23)13-14/h3,5-7,17,20,24-25H,1,4,8-13H2,2H3/t17-,20?,21+,22-/m1/s1 |
Clave InChI |
XZMKWYIVVWJILD-GVVUEQADSA-N |
SMILES isomérico |
CCCOC1=CC[C@]2([C@H]3CC4=C5[C@]2(C1OC5=C(C=C4)O)CCN3CC=C)O |
SMILES canónico |
CCCOC1=CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


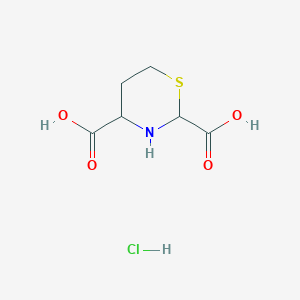
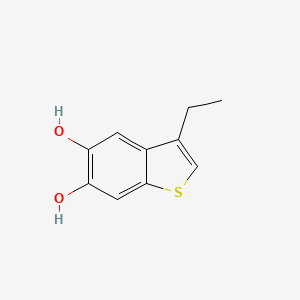
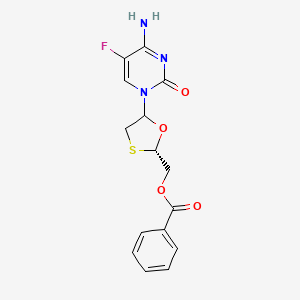
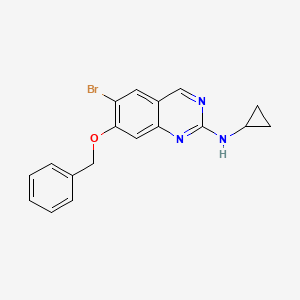
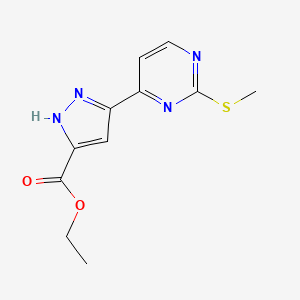
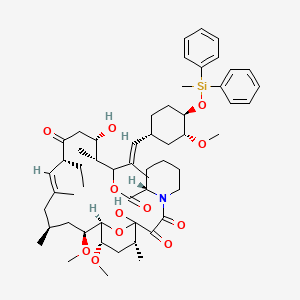
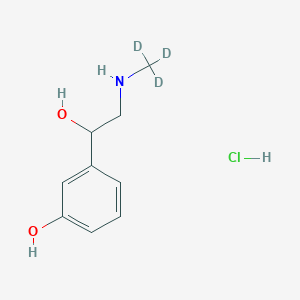
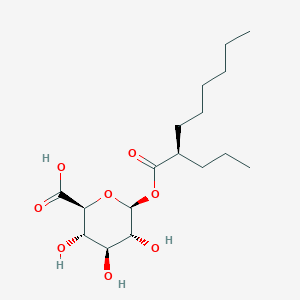
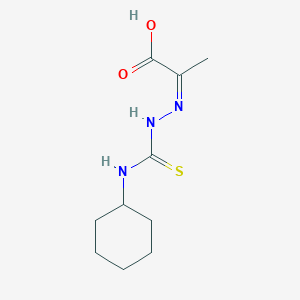
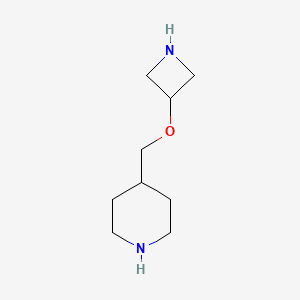
![7-(3,4-Dimethoxyphenyl)-5-methyl-2-[(4-methylpiperazin-1-yl)methyl]thieno[3,2-c]pyridin-4-one](/img/structure/B13854255.png)
